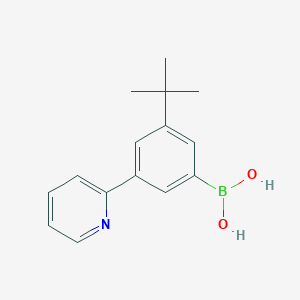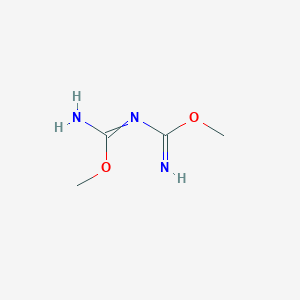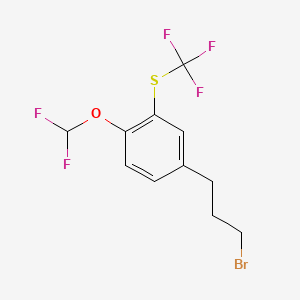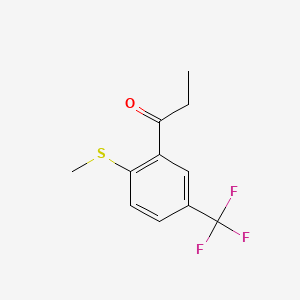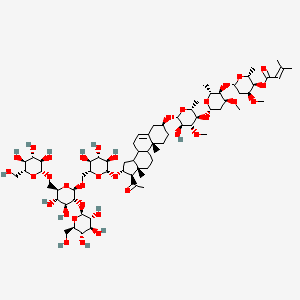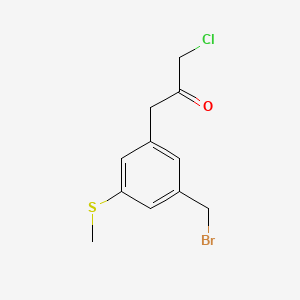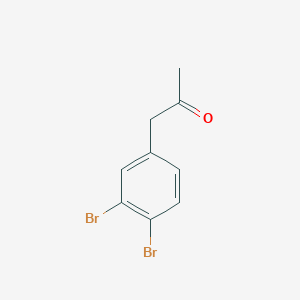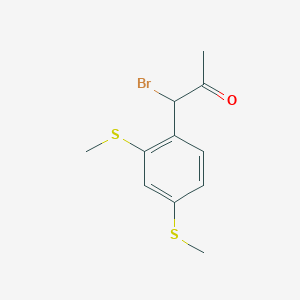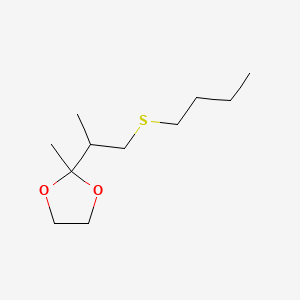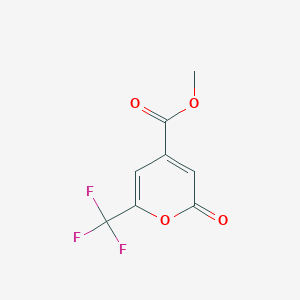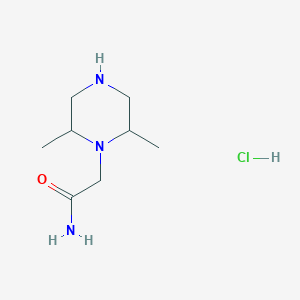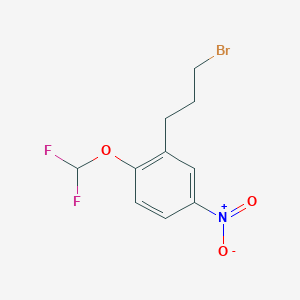
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene is an organic compound with a complex structure that includes bromine, fluorine, and nitro functional groups
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromopropyl group.
Methoxylation: Introduction of the difluoromethoxy group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorinated methanol derivatives for methoxylation. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include sodium borohydride for reductions, and halogenating agents for substitutions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials, such as polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target’s nature.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has an ethyl group instead of a nitro group, which may affect its reactivity and applications.
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene: The presence of a fluorine atom instead of a nitro group can lead to different chemical properties and uses.
Properties
Molecular Formula |
C10H10BrF2NO3 |
|---|---|
Molecular Weight |
310.09 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-5-1-2-7-6-8(14(15)16)3-4-9(7)17-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
AWBVIBKVGWXYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


